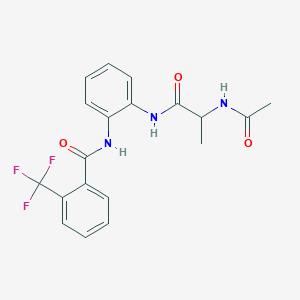

N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-acetamidopropanoylamino)phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-11(23-12(2)26)17(27)24-15-9-5-6-10-16(15)25-18(28)13-7-3-4-8-14(13)19(20,21)22/h3-11H,1-2H3,(H,23,26)(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTKJVYZPYATCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group and an acetamidopropanamido side chain. The molecular formula is C16H18F3N3O2, with a molecular weight of approximately 353.33 g/mol. Its structural attributes suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

- Anti-inflammatory properties : Compounds with similar structures have shown the ability to modulate inflammatory pathways, potentially by inhibiting NF-κB signaling .

- Cell viability : Studies have demonstrated that these compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes .

- Enzyme inhibition : Related derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and protective effects of this compound on various cell lines. Notably, one study reported an EC50 value of 0.1 ± 0.01 μM for β-cell protection against ER stress, indicating a high potency .

| Compound | EC50 (μM) | Biological Activity |

|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | 0.1 ± 0.01 | β-cell protective activity |

| N-(3-trifluoromethylphenyl)benzamide | 27.04 - 106.75 | Moderate AChE inhibition |

Case Studies

- Diabetes Research : A study focusing on the protective effects of similar compounds against ER stress-induced apoptosis in pancreatic β-cells highlighted the importance of structural modifications in enhancing biological activity . The findings suggest that this compound could serve as a lead compound for developing diabetes therapeutics.

- Neurodegenerative Disorders : Another investigation into related derivatives revealed their potential as AChE inhibitors, with some exhibiting lower IC50 values than established drugs like rivastigmine . This positions the compound within a promising framework for treating conditions such as Alzheimer’s disease.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-like properties of any new compound. While specific ADMET data for this compound is limited, related studies indicate that modifications in the chemical structure can significantly influence these properties.

Summary Table of ADMET Properties

| Property | Expected Value |

|---|---|

| Solubility | Moderate |

| Lipophilicity | High |

| Metabolic Stability | Moderate |

| Toxicity | Low to Moderate |

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for several therapeutic applications:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of trifluoromethyl benzamides have demonstrated significant cytotoxic effects against human lung cancer cell lines (A549) through mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Research indicates that trifluoromethyl benzamides possess antibacterial activity against Mycobacterium tuberculosis and other pathogens. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This suggests a role in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide on A549 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics. Molecular docking studies revealed interactions with key proteins involved in cancer cell signaling pathways, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of related trifluoromethyl benzamides against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties. The mechanism was further elucidated through time-kill studies demonstrating rapid bactericidal activity.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound aligns with flutolanil’s structure, which is critical for antifungal activity .

- Unlike cyprofuram, which employs a cyclopropane-carboxamide moiety, the target compound retains a benzamide core, suggesting a shared mechanism of action with other benzamide-based fungicides .

Acetamide-Functionalized Derivatives

Compounds with acetamide side chains exhibit diverse bioactivities:

Key Observations :

- The target compound’s acetamidopropanamido group distinguishes it from benzothiazole-based acetamides (e.g., EP3348550A1 derivatives), which prioritize heterocyclic cores for target engagement .

Functional and Pharmacological Implications

- Bioactivity: Trifluoromethylbenzamides typically inhibit succinate dehydrogenase (SDH) in fungi.

- Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, while the acetamide side chain may undergo hydrolysis, affecting persistence in biological systems compared to non-hydrolyzable analogs like flubenzimine .

Q & A

Basic Question: What are the recommended synthetic routes for N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves multi-step reactions, including condensation , reduction , and alkylation steps. For example:

Condensation : React 2-(trifluoromethyl)benzoyl chloride with a phenylenediamine derivative under basic conditions (e.g., pyridine or triethylamine) to form the benzamide backbone .

Acetamide incorporation : Introduce the acetamidopropanamide moiety via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt).

Optimization : Control reaction parameters such as temperature (0–25°C for condensation), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .

Key Metrics : Monitor yields using HPLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Basic Question: How should researchers characterize the structural integrity of this compound?

Answer:

Use multi-spectral analysis :

- NMR : and NMR to confirm aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl groups (δ 120–125 ppm in -NMR), and acetamide NH signals (δ 6.5–7.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~454.4 g/mol).

- X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles, if crystalline forms are obtainable .

Basic Question: What are the key chemical reactivity profiles of this compound under varying pH and temperature conditions?

Answer:

The trifluoromethyl group enhances electrophilicity, making the benzamide prone to hydrolysis under alkaline conditions (pH > 10). Stability studies show:

- Acidic conditions (pH 2–6) : Stable for >24 hours at 25°C.

- Basic conditions (pH 12) : Degradation to 2-(trifluoromethyl)benzoic acid occurs within 4 hours .

- Thermal stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C in inert atmospheres to prevent moisture absorption .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl and acetamidopropanamido groups?

Answer:

Methodology :

Analog synthesis : Replace the trifluoromethyl group with –CF, –Cl, or –NO to assess electronic effects .

Biological assays : Test analogs against target enzymes (e.g., kinases or proteases) to correlate substituent effects with inhibitory potency (IC).

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to analyze binding interactions. The trifluoromethyl group often enhances hydrophobic binding in enzyme pockets .

Data Interpretation : Compare logP values (trifluoromethyl increases lipophilicity) and steric maps to explain activity differences .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay variability or impurity profiles . Address this by:

Replicating assays : Use standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

Purity validation : Ensure >95% purity via HPLC and quantify trace solvents (e.g., DMSO) that may interfere with cellular assays .

Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide) to identify trends .

Advanced Question: How can researchers identify and validate the primary biological targets of this compound?

Answer:

Target fishing : Use chemical proteomics (e.g., affinity chromatography with a biotinylated analog) to pull down binding proteins .

Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects.

CRISPR-Cas9 validation : Knock out suspected targets in cell lines and assess loss of compound activity .

Advanced Question: What computational methods predict the metabolic pathways and toxicity risks of this compound?

Answer:

In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the acetamide group) .

Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Major metabolites often include hydroxylated benzamide derivatives .

Toxicity screening : Assess mitochondrial toxicity (Seahorse assay) and genotoxicity (Ames test) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.